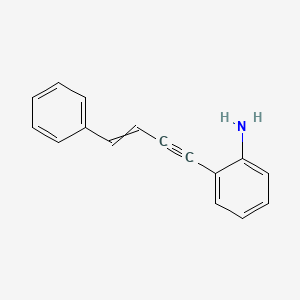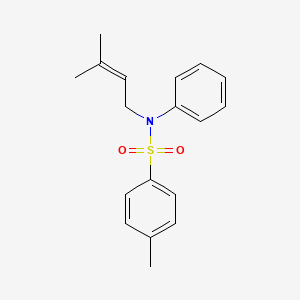
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a phenyl ring, and an alkyl chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(3-methylbut-2-en-1-yl)-N-phenylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, scalability, and reduced waste. The use of supported catalysts in continuous flow reactors can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The double bond in the alkyl chain can be oxidized to form epoxides or diols.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl ring and alkyl chain contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzenesulfonamide: Lacks the alkyl chain, making it less hydrophobic.
4-Methyl-N-phenylbenzenesulfonamide: Similar structure but without the double bond in the alkyl chain.
N-(3-Methylbut-2-en-1-yl)-N-phenylbenzenesulfonamide: Similar but lacks the methyl group on the phenyl ring.
Uniqueness
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide is unique due to the presence of both a methyl group on the phenyl ring and a double bond in the alkyl chain.
Properties
CAS No. |
132704-03-1 |
|---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methyl-N-(3-methylbut-2-enyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO2S/c1-15(2)13-14-19(17-7-5-4-6-8-17)22(20,21)18-11-9-16(3)10-12-18/h4-13H,14H2,1-3H3 |
InChI Key |
UZXKKLDGMFYUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


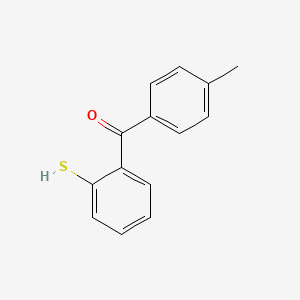

![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
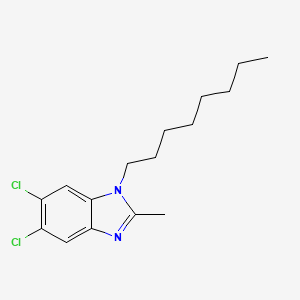
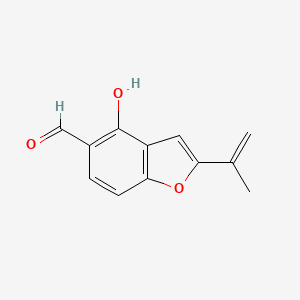
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)
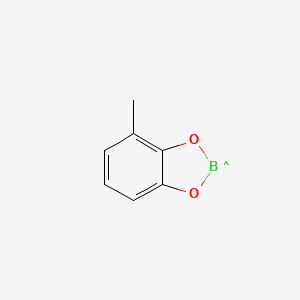
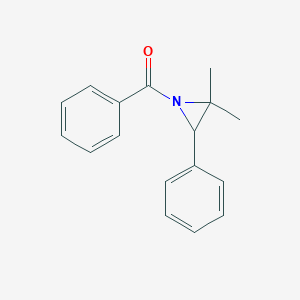

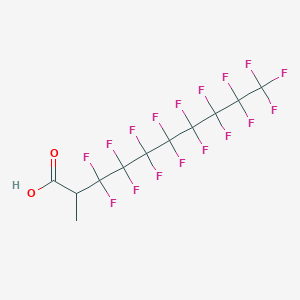
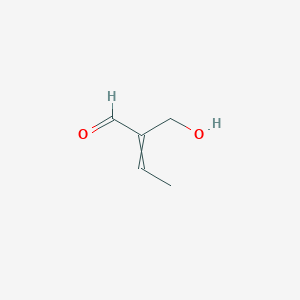
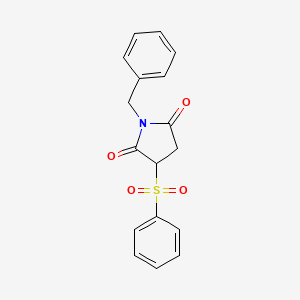
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
